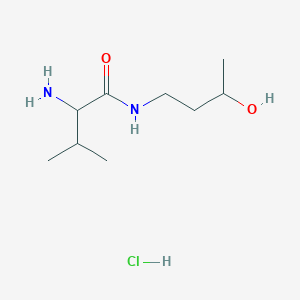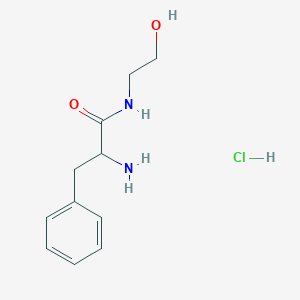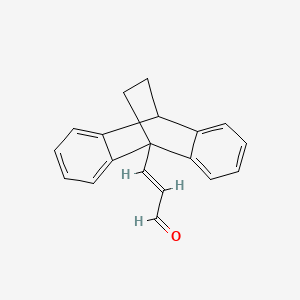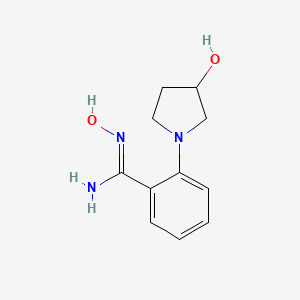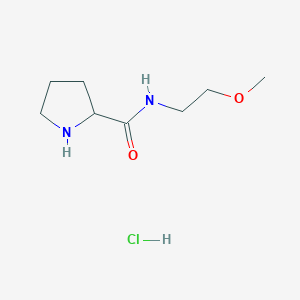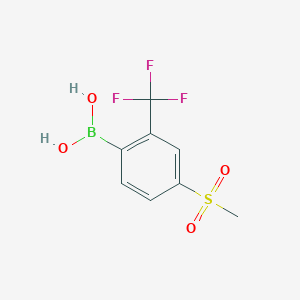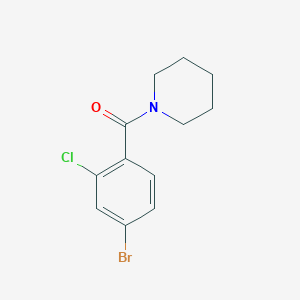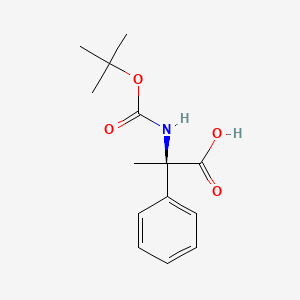
(R)-2-(Boc-amino)-2-phenylpropanoic acid
Vue d'ensemble
Description
“®-2-(Boc-amino)-2-phenylpropanoic acid” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for the amino function . The Boc group is stable towards most nucleophiles and bases . This compound is used in coupling reactions and in the preparation of dyes .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Molecular Structure Analysis
The molecular structure of “®-2-(Boc-amino)-2-phenylpropanoic acid” involves the presence of a Boc group, which is a tert-butyl carbamate. This group is used as a protecting group for the amino function in the compound .
Chemical Reactions Analysis
The Boc group in “®-2-(Boc-amino)-2-phenylpropanoic acid” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-(Boc-amino)-2-phenylpropanoic acid” are largely influenced by the presence of the Boc group. The Boc group is stable towards most nucleophiles and bases, and can be cleaved under anhydrous acidic conditions .
Applications De Recherche Scientifique
Synthesis of Enantiomerically Pure α-Amino Acids
(R)-2-(Boc-amino)-2-phenylpropanoic acid plays a crucial role in the synthesis of enantiomerically pure α-amino acids. The asymmetric synthesis of various isomers of α-methyl-β-phenylserine, a quaternary α-amino acid, employs (R)- and (S)- N-Boc- N, O-isopropylidene-α-methylserinals, derivatives of (R)-2-(Boc-amino)-2-phenylpropanoic acid (Avenoza et al., 2000).
Asymmetric Syntheses of β-Hydroxy-α-amino Acids
This compound is also integral in the asymmetric syntheses of β-hydroxy-α-amino acids. One approach involves the conversion of enantiopure α-hydroxy-β-amino esters into N-Boc protected cis- and trans-aziridines, which are derivatives of (R)-2-(Boc-amino)-2-phenylpropanoic acid (Davies et al., 2013).
Novel Probes for Studying Amino Acyl-Proline Peptide Bond
In research on the cis/trans isomerization of the amino acyl-proline peptide bond, non-protein amino acids (2 R,3 R)- and (2 R,3 S)-3-fluoroprolines, synthesized from (R)-2-(Boc-amino)-2-phenylpropanoic acid, are used as novel probes (Demange et al., 2001).
Building Blocks for Helical β-Peptides
Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a building block for helical β-peptides, can be obtained using (R)-2-(Boc-amino)-2-phenylpropanoic acid. This is achieved through a series of reactions including cyclization, amide formation, and Hofmann-type degradation (Berkessel et al., 2002).
Optical Resolution of Amino Acids
The optical resolution of amino acids such as 2-amino-2-methyl-3-phenylpropanoic acid is facilitated by (R)-2-(Boc-amino)-2-phenylpropanoic acid. This involves processes like preferential crystallization and subsequent reduction steps (Shiraiwa et al., 2002).
Synthesis of Nonproteinogenic Amino Acids
Additionally, (R)-2-(Boc-amino)-2-phenylpropanoic acid is utilized in the synthesis of various nonproteinogenic amino acids, including cyclic amino acids and isotopically labeled amino acids, which are important in medicinal chemistry and biochemical research (Seebach et al., 1989).
Synthesis of (3R, 4R)- and (3R, 4S)-β, γ-Diamino Acids
The synthesis of diastereoselective (3R, 4R)- and (3R, 4S)-β, γ-diamino acids also employs derivatives of (R)-2-(Boc-amino)-2-phenylpropanoic acid, highlighting its versatility in creating complex amino acid structures (Kano et al., 1988).
Development of Amino Acid Derivatives for NMR Studies
Moreover, derivatives of (R)-2-(Boc-amino)-2-phenylpropanoic acid are used in the development of amino acids for sensitive applications in NMR studies, enhancing the understanding of peptide structures and interactions (Tressler & Zondlo, 2014).
Safety And Hazards
Orientations Futures
Future directions for the use of “®-2-(Boc-amino)-2-phenylpropanoic acid” and similar compounds could involve the development of more efficient and sustainable methods for N-Boc deprotection . For example, the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps, has been explored . Another area of interest is the use of water-based microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles .
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGUASPHMADVMU-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Boc-amino)-2-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)
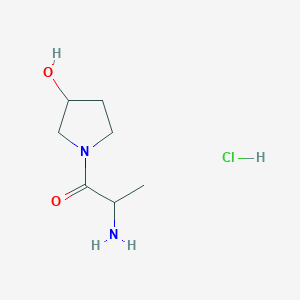
![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate](/img/structure/B1440806.png)
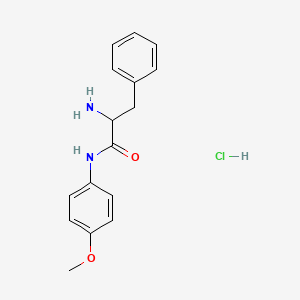
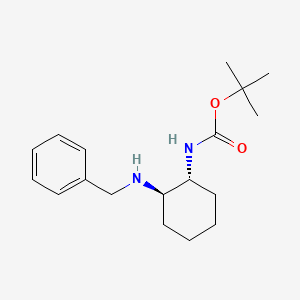
![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)
